molecular formula C13H8FN3O2 B11815072 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Cat. No.: B11815072
M. Wt: 257.22 g/mol
InChI Key: RZIRUMCDXDGDSG-UHFFFAOYSA-N
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Description

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol is a heterocyclic compound that features a fluorinated phenyl group, an oxadiazole ring, and a pyridin-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine.

    Coupling with Pyridin-2-ol: The oxadiazole intermediate is then coupled with pyridin-2-ol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The pyridin-2-ol moiety can be oxidized to form pyridin-2-one.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Pyridin-2-one derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.

    Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    1,2,4-Oxadiazole: The core structure of the oxadiazole ring.

    Pyridin-2-ol: The hydroxylated pyridine moiety.

Uniqueness

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-ol is unique due to the combination of its fluorinated phenyl group, oxadiazole ring, and pyridin-2-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues.

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one

InChI

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)11-16-13(19-17-11)9-5-3-7-15-12(9)18/h1-7H,(H,15,18)

InChI Key

RZIRUMCDXDGDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CNC3=O)F

Origin of Product

United States

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